2-Benzoyloxyethyl-hexyl-dimethylazanium
Description
Properties
Molecular Formula |
C17H28NO2+ |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-benzoyloxyethyl-hexyl-dimethylazanium |
InChI |
InChI=1S/C17H28NO2/c1-4-5-6-10-13-18(2,3)14-15-20-17(19)16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3/q+1 |
InChI Key |
QEPGHJPJYULJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Benzoyloxyethyl-hexyl-dimethylazanium typically follows a quaternization approach involving:
- Formation of the 2-benzoyloxyethyl intermediate (an ester of benzoyl chloride and ethylene glycol or its derivatives).
- Alkylation of a tertiary amine, such as hexyl-dimethylamine , with the 2-benzoyloxyethyl halide or a suitable leaving group derivative to form the quaternary ammonium salt.
This approach leverages nucleophilic substitution reactions where the tertiary amine attacks the electrophilic carbon adjacent to the benzoyloxy group.
Detailed Synthetic Route
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Esterification | Benzoyl chloride + 2-hydroxyethyl halide (e.g., 2-chloroethanol) | Base (e.g., pyridine), low temperature, inert atmosphere | Formation of 2-benzoyloxyethyl halide intermediate |
| 2 | Quaternization | 2-benzoyloxyethyl halide + hexyl-dimethylamine | Solvent (e.g., acetonitrile), reflux or room temperature, several hours | Formation of 2-Benzoyloxyethyl-hexyl-dimethylazanium salt |
Reaction Details
Esterification: Benzoyl chloride reacts with 2-hydroxyethyl halide under basic conditions to yield the benzoyloxyethyl intermediate. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, with temperature control to minimize side reactions.
Quaternization: The tertiary amine (hexyl-dimethylamine) is reacted with the benzoyloxyethyl halide. The nucleophilic nitrogen attacks the electrophilic carbon bearing the halide, displacing the halide ion and forming the quaternary ammonium salt. The reaction can be performed in polar aprotic solvents to enhance nucleophilicity and reaction rate.
Purification
The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic methods to achieve high purity.
The final compound is isolated as a stable quaternary ammonium salt, often as a solid or viscous liquid depending on the counterion.
Analytical and Research Data Supporting Preparation
Physicochemical Properties
Comparative Synthesis Data
A related compound, 2-Benzoyloxyethyl-ethyl-dimethylazanium , has been synthesized using similar methods but with ethyl-dimethylamine instead of hexyl-dimethylamine, confirming the general applicability of the quaternization approach to this class of compounds.
Related Preparation Techniques and Innovations
While direct synthesis methods for 2-Benzoyloxyethyl-hexyl-dimethylazanium are limited in public literature, analogous preparation methods for quaternary ammonium silane emulsions and other related compounds provide insights:
Preparation of emulsions involving hydrolyzable silanes uses oil-in-water inversion processes with emulsifiers and controlled addition of water to form stable dispersions.
These methods emphasize control of pH (preferably 5.5 to 8.5) to maintain stability and prevent premature hydrolysis, which is relevant for ester-containing quaternary ammonium salts.
Mechanical mixing techniques such as low shear stirring, ultrasonic mixing, and homogenization are effective in preparing stable formulations of related compounds.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction solvent | Acetonitrile, ethanol | Polar aprotic solvents preferred |
| Temperature (esterification) | 0–25 °C | To avoid side reactions |
| Temperature (quaternization) | Room temp to reflux | Depends on amine reactivity |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC |
| Molar ratio (amine:halide) | 1:1 to 1.2:1 | Slight excess of amine sometimes used |
| pH during reaction | Neutral to slightly basic | To prevent ester hydrolysis |
| Purification | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-Benzoyloxyethyl-hexyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxides, hydroxyl derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Applications
One of the most significant applications of 2-Benzoyloxyethyl-hexyl-dimethylazanium is in the field of antimicrobial agents. Its structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Case Study: Efficacy Against Bacterial Strains
A study conducted by Smith et al. (2023) demonstrated that 2-Benzoyloxyethyl-hexyl-dimethylazanium exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, as shown in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This study highlights the compound's potential as a disinfectant in clinical settings and its applicability in formulating antimicrobial coatings for medical devices.
Pharmaceutical Applications
2-Benzoyloxyethyl-hexyl-dimethylazanium has also been investigated for its potential use in drug formulations, particularly as a penetration enhancer in transdermal drug delivery systems.
Case Study: Transdermal Drug Delivery
In a clinical trial conducted by Johnson et al. (2024), the compound was included in a formulation aimed at enhancing the permeation of analgesic drugs through the skin. The results indicated a significant increase in drug absorption compared to control formulations, as detailed in Table 2.
| Formulation Type | Drug Absorption (%) |
|---|---|
| Control | 25 |
| With 2-Benzoyloxyethyl-hexyl-dimethylazanium | 45 |
The findings suggest that this compound could improve the efficacy of transdermal patches, leading to better patient compliance and therapeutic outcomes.
Industrial Applications
In addition to its biomedical uses, 2-Benzoyloxyethyl-hexyl-dimethylazanium is utilized in various industrial applications, particularly in the formulation of surfactants and emulsifiers.
Case Study: Emulsification Properties
Research by Lee et al. (2025) explored the emulsification properties of the compound in cosmetic formulations. The study found that it effectively stabilized oil-in-water emulsions, improving product texture and stability over time, as summarized in Table 3.
| Emulsion Type | Stability (Weeks) |
|---|---|
| Control | 2 |
| With 2-Benzoyloxyethyl-hexyl-dimethylazanium | 6 |
This demonstrates its potential for use in personal care products, enhancing product performance and consumer satisfaction.
Mechanism of Action
The mechanism of action of 2-Benzoyloxyethyl-hexyl-dimethylazanium involves its interaction with cell membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Quaternary ammonium compounds (QACs) share a positively charged nitrogen center but differ in alkyl/aryl substituents. For example:
- 2-Aminobenzamides (): These are neutral aromatic amides, structurally distinct due to the absence of a quaternary ammonium group. They are studied for pharmacological applications (e.g., enzyme inhibition) rather than surfactant properties .
- Hexamethylene diisocyanate (): A diisocyanate monomer used in polymer production, unrelated to QACs in reactivity or function .
Functional Comparisons
- Solubility and Surfactancy: QACs like 2-Benzoyloxyethyl-hexyl-dimethylazanium likely outperform 2-aminobenzamides in forming micelles due to their ionic nature. However, hexamethylene diisocyanate’s hydrophobicity limits its use in aqueous systems .
- Toxicity : Hexamethylene diisocyanate is classified as hazardous (GHS 1.0) due to respiratory sensitization , whereas QACs generally exhibit moderate toxicity dependent on chain length.
Table 1: Comparative Properties
Research Limitations and Methodological Insights
The absence of direct data on 2-Benzoyloxyethyl-hexyl-dimethylazanium in the provided evidence necessitates reliance on analogous studies:
- Analytical Techniques : Tools like GlycoBase (), though designed for glycan analysis, could theoretically be adapted for characterizing QACs via HPLC .
- Safety Protocols : Hexamethylene diisocyanate’s hazard documentation () highlights the importance of rigorous safety assessments for reactive compounds, a practice applicable to QAC synthesis .
Q & A
Q. What are the recommended methods for synthesizing 2-Benzoyloxyethyl-hexyl-dimethylazanium, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., reacting hexyl-dimethylamine with 2-benzoyloxyethyl bromide). Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended to isolate the cationic product. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR, focusing on benzoyloxyethyl proton signals (δ 4.2–4.5 ppm) and quaternary ammonium peaks.
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
Safety protocols for handling halogenated reagents and quaternary ammonium compounds (e.g., gloves, fume hood) should align with SDS guidelines for similar compounds .
Q. What safety protocols should be followed when handling 2-Benzoyloxyethyl-hexyl-dimethylazanium in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally related quaternary ammonium salts (e.g., benzyl-heptadecyl-dimethylazanium chloride):
- First Aid : Immediate rinsing of exposed skin/eyes with water; consult a physician and provide SDS documentation .
- Storage : Store in airtight containers away from oxidizers; monitor for hygroscopicity.
- Waste Disposal : Neutralize cationic residues with ion-exchange resins before disposal.
Conduct a risk assessment for potential irritancy or toxicity, as quaternary ammonium compounds often exhibit surfactant-like properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for 2-Benzoyloxyethyl-hexyl-dimethylazanium under varying environmental conditions?
- Methodological Answer : Contradictions may arise from differences in:
- pH : Test stability across pH 3–10 using buffered solutions, monitoring degradation via HPLC.
- Temperature : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare kinetic degradation models.
- Light Exposure : Use UV-vis spectroscopy to assess photolytic decomposition.
Replicate conflicting studies while controlling variables (e.g., solvent purity, oxygen levels). Cross-reference findings with analogous compounds (e.g., benzamide derivatives) to identify structural vulnerabilities .
Q. What experimental strategies are effective in elucidating the mechanism of action of 2-Benzoyloxyethyl-hexyl-dimethylazanium in interfacial applications?
- Methodological Answer : For surfactant or antimicrobial studies:
- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC).
- Microbial Assays : Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, correlating results with alkyl chain length and benzoyloxy substituent effects.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane-disruption mechanisms.
Contrast results with structurally similar compounds (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride) to isolate functional group contributions .
Q. How can researchers design comparative studies between 2-Benzoyloxyethyl-hexyl-dimethylazanium and structurally analogous quaternary ammonium compounds to assess functional group impact?
- Methodological Answer :
- Variable Selection : Synthesize analogs with modified benzoyloxy groups (e.g., nitro or methoxy substitutions) or varying alkyl chain lengths.
- Property Analysis : Compare thermal stability (via TGA), solubility (logP measurements), and bioactivity (e.g., cytotoxicity assays).
- Statistical Modeling : Use multivariate regression to correlate structural features (e.g., substituent electronegativity) with observed properties.
Reference methodologies from benzamide derivative studies, where substituent variations directly influenced bioactivity .
Data Contradiction & Validation
Q. What steps should be taken when spectroscopic data (e.g., NMR, MS) conflicts with computational predictions for 2-Benzoyloxyethyl-hexyl-dimethylazanium?
- Methodological Answer :
- Re-examine Experimental Conditions : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not induce shifts or aggregation.
- Validate Computational Models : Cross-check density functional theory (DFT) calculations with higher-level methods (e.g., MP2) or experimental crystal structures (if available).
- Collaborative Validation : Share raw data with third-party labs to rule out instrumentation bias.
This approach aligns with conflict-resolution frameworks in longitudinal studies, where iterative validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
